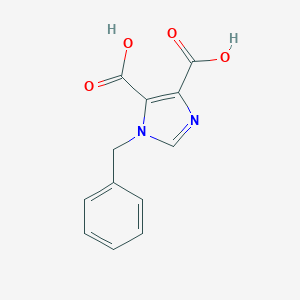

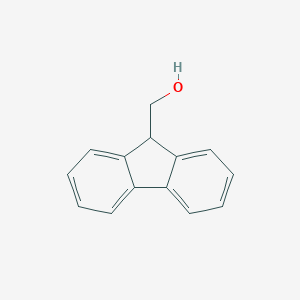

![molecular formula C9H8N2O2 B185405 Ácido 2-metilimidazo[1,2-a]piridina-6-carboxílico CAS No. 129912-22-7](/img/structure/B185405.png)

Ácido 2-metilimidazo[1,2-a]piridina-6-carboxílico

Descripción general

Descripción

“2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed .

Synthesis Analysis

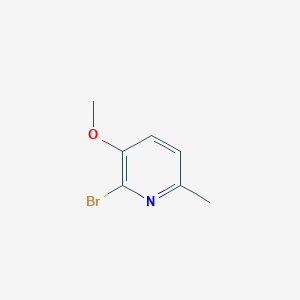

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic strategy of imidazo[1,2-a]pyridine hybrids involves one-pot reaction of the precursor with aldehydes, malononitrile, and/or ethyl cyanoacetate . 2-Methylimidazo[1,2-a]pyridine can be formed by reacting 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide .

Molecular Structure Analysis

The molecular structure of “2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid” is characterized by a fused nitrogen-bridged heterocyclic compound . The structure of the compound can be confirmed by X-ray structural analysis .

Chemical Reactions Analysis

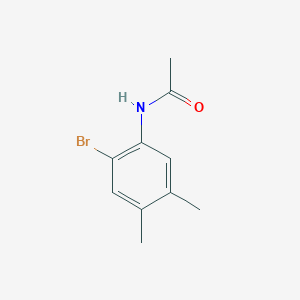

2-Methylimidazo[1,2-a]pyridine can further react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeds with a substitution of hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

Aplicaciones Científicas De Investigación

Química Medicinal: Andamiaje de fármacos

El andamiaje imidazo[1,2-a]piridina se reconoce como un "prejuicio farmacológico" debido a su amplia gama de aplicaciones en química medicinal. Sirve como estructura central para desarrollar nuevos agentes terapéuticos debido a su interacción favorable con los objetivos biológicos .

Ciencia de Materiales: Caracterización Estructural

Esta parte también es útil en la ciencia de los materiales debido a su carácter estructural, que puede incluir aplicaciones en la creación de nuevos materiales con propiedades específicas deseadas .

Actividad Antimicrobiana

Se ha investigado la interacción de la 2-metilimidazo[1,2-a]piridina con halógenos para explorar la acción antimicrobiana contra bacterias como Staphylococcus aureus .

Tratamiento de la Tuberculosis

Los análogos de la imidazo[1,2-a]piridina han mostrado ser prometedores en el tratamiento de la tuberculosis (TB), y ciertos compuestos han demostrado una reducción significativa de la carga bacteriana en modelos de ratones con TB aguda .

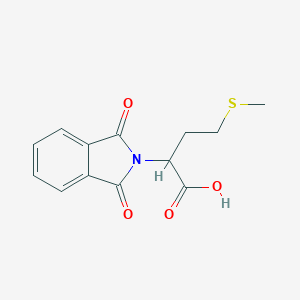

Síntesis de Derivados

El compuesto se ha utilizado como material de partida para sintetizar varios derivados con posibles actividades biológicas. Por ejemplo, la derivatización del ácido hidroximidazo[1,2-a]piridina-2-carboxílico ha llevado a la creación de nuevos compuestos con posibles aplicaciones .

Reacciones Químicas: Estudios de Halogenación

Se han realizado estudios sobre las reacciones de halogenación de imidazo[1,2-a]piridinas, que pueden conducir al desarrollo de nuevos procesos químicos y métodos de síntesis .

Direcciones Futuras

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes has been a focus in the past decade . The future direction in this field could involve the development of more eco-friendly synthesis methods and the exploration of new bioactive properties.

Mecanismo De Acción

Target of Action

2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been recognized for their wide range of applications in medicinal chemistry . These compounds have been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of these compounds are likely to be the bacterial cells causing tuberculosis.

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives interact with their targets and cause changes that inhibit the growth of the bacteria

Biochemical Pathways

Given its antimicrobial properties, it can be inferred that it interferes with essential biochemical pathways in the bacterial cells, leading to their death .

Result of Action

2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, as a derivative of imidazo[1,2-a]pyridine, is expected to exhibit antimicrobial properties. For instance, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a related compound, has been shown to exhibit antimicrobial properties against Staphylococcus aureus . Therefore, the result of the action of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is likely to be the inhibition of bacterial growth.

Análisis Bioquímico

Biochemical Properties

2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid can alter gene expression profiles, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases, which play a critical role in cell signaling . Additionally, 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular function, including altered metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .

Transport and Distribution

The transport and distribution of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid are crucial for its biological activity and therapeutic potential .

Subcellular Localization

2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression .

Propiedades

IUPAC Name |

2-methylimidazo[1,2-a]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-4-11-5-7(9(12)13)2-3-8(11)10-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYAZKTYJOAYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

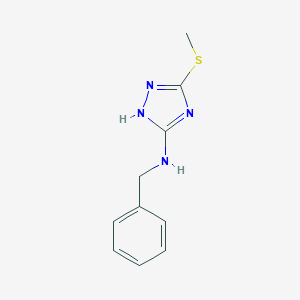

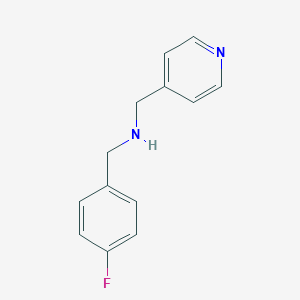

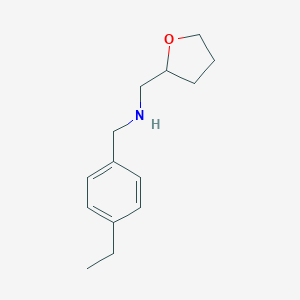

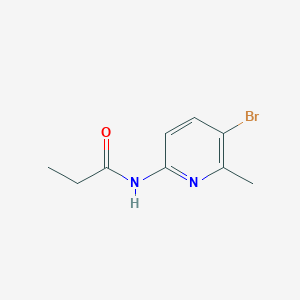

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)

![3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B185330.png)

![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)